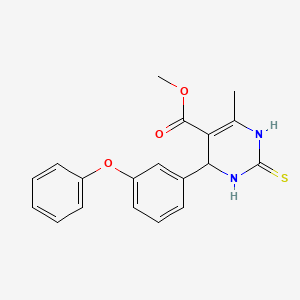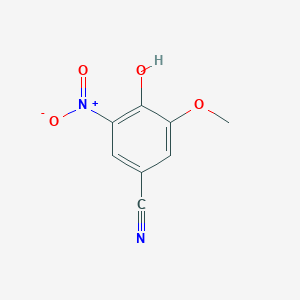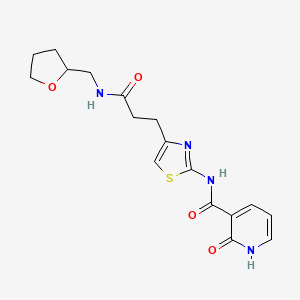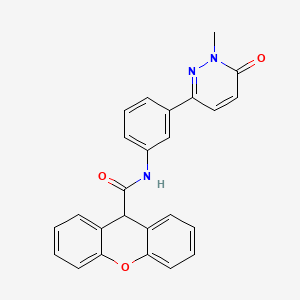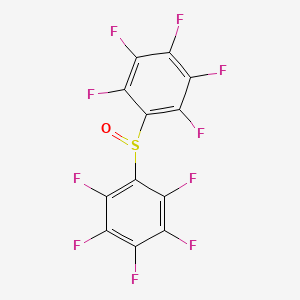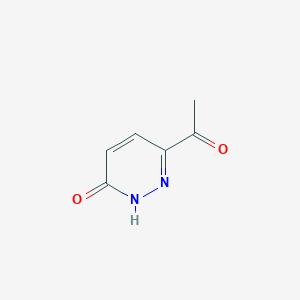![molecular formula C18H23ClN2O5S2 B2654714 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide CAS No. 864841-81-6](/img/structure/B2654714.png)
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O5S2 and its molecular weight is 446.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Docking Studies and Structural Analysis
Sulfonamide derivatives have been extensively studied for their binding interactions with biological targets. Docking studies and structural analyses, such as X-ray crystallography, have elucidated the orientation and interaction of sulfonamide molecules within the active sites of enzymes like cyclooxygenase-2 (COX-2). These studies contribute to the understanding of the molecular basis of enzyme inhibition and facilitate the design of novel inhibitors with therapeutic potential (Al-Hourani et al., 2015).
Enzyme Inhibitory Kinetics and Alzheimer's Disease
Research on sulfonamide derivatives includes the synthesis of new series targeting enzyme inhibitory activities. These studies have demonstrated potential therapeutic applications, particularly in Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase. This approach aims to mitigate the progression of neurodegenerative diseases and improve cognitive functions (Abbasi et al., 2018).
Antitumor and Anticancer Research
Several sulfonamide compounds have been evaluated for their antitumor and anticancer activities. Research in this domain explores the synthesis of novel sulfonamide derivatives that exhibit significant in vitro antitumor activity against various cancer cell lines. These findings underline the potential of sulfonamide derivatives in developing new anticancer agents and expanding the understanding of their mechanisms of action (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
Studies have also focused on the inhibition of carbonic anhydrase (CA) isozymes by sulfonamide derivatives. These inhibitors have shown selectivity towards tumor-associated CA IX isozyme, suggesting potential applications in designing antitumor agents. The detailed inhibition study provides insights into developing more potent and selective CA inhibitors for therapeutic applications (Ilies et al., 2003).
Supramolecular Architecture
Research on sulfonamide derivatives extends to the investigation of their supramolecular architecture through crystallography. These studies highlight the different weak interactions mediated by sulfonamide groups, contributing to the understanding of molecular arrangements and interactions that are critical in drug design and material science (Shakuntala et al., 2017).
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5S2/c1-13-11-14(2)18(27(22,23)20-9-10-26-4)12-17(13)21(3)28(24,25)16-7-5-15(19)6-8-16/h5-8,11-12,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGPFMVKUQKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

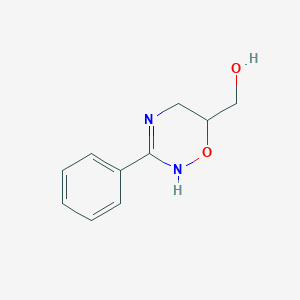
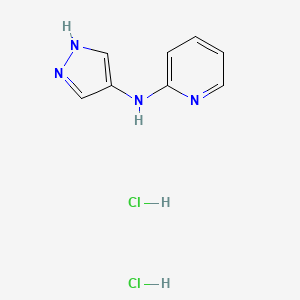
![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)
